7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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Overview
Description
7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol It is a derivative of benzothiophene, featuring a bromine atom at the 7th position and a sulfone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the sulfone group can lead to the formation of sulfide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of sulfide derivatives.
Scientific Research Applications
Chemistry: 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the development of new materials and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfone group play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 6-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 4-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Comparison: While these compounds share a similar core structure, the position of the bromine atom significantly influences their chemical reactivity and biological activity. For instance, 7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione may exhibit different binding affinities and selectivities compared to its 5-bromo or 6-bromo counterparts .
Properties
CAS No. |
1334625-45-4 |
---|---|
Molecular Formula |
C8H7BrO2S |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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